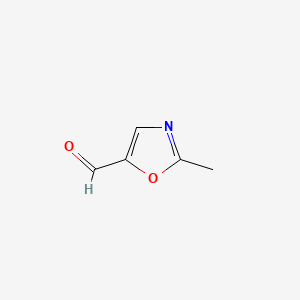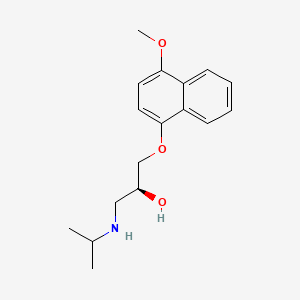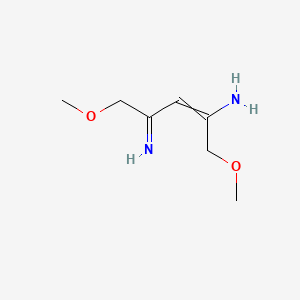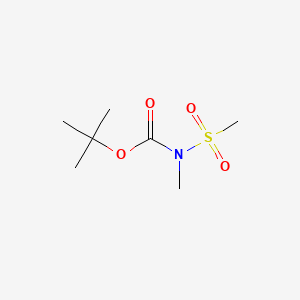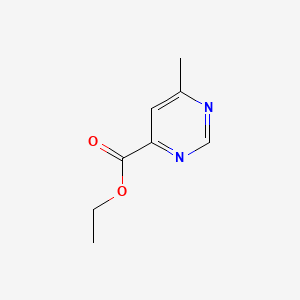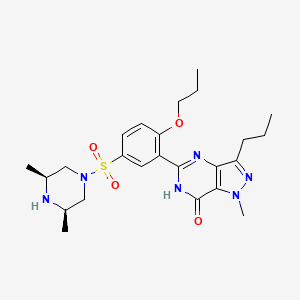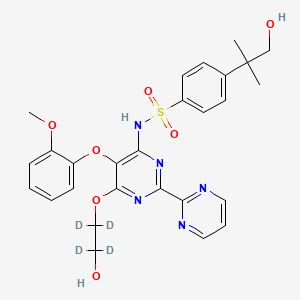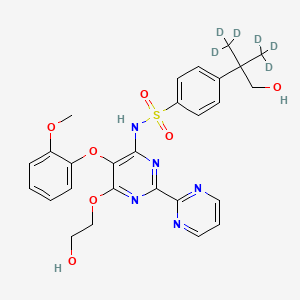
1-Stearoyl-rac-glycerol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Stearoyl-rac-glycerol-d5 is a deuterated 1-Stearoyl-rac-glycerol used for proteomics research . It has a molecular formula of C21H27D5O4 and a molecular weight of 363.59 .
Molecular Structure Analysis
The IUPAC name for 1-Stearoyl-rac-glycerol-d5 is (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate . The InChI is InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D .Physical And Chemical Properties Analysis
1-Stearoyl-rac-glycerol-d5 has a molecular weight of 363.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 20 . The exact mass is 363.33969355 g/mol, and the monoisotopic mass is also 363.33969355 g/mol . The topological polar surface area is 66.8 Ų .Applications De Recherche Scientifique
Role in Metabolic Disorders
1-Stearoyl-rac-glycerol-d5 is closely related to the study of stearoyl-CoA desaturase-1 (SCD-1), a crucial enzyme in lipid metabolism. Research has highlighted that SCD-1 plays a significant role in obesity-related metabolic disorders. Increased SCD-1 activity in the liver is associated with insulin resistance, fatty liver, metabolic syndrome, and mortality. This suggests that manipulating levels of compounds like 1-Stearoyl-rac-glycerol-d5, which may affect SCD-1 activity, could have implications for treating metabolic disorders (Bjermo & Risérus, 2010).
Impact on Lipid Metabolism
1-Stearoyl-rac-glycerol-d5 is also of interest due to its connection to lipid metabolism pathways, where stearoyl-coenzyme A desaturase 1 (a related enzyme) is key. This enzyme's modulation through dietary or genetic manipulation significantly influences energy metabolism, affecting susceptibility to obesity, insulin resistance, diabetes, and hyperlipidemia. This underscores the potential of targeting similar compounds for metabolic health improvements (Flowers & Ntambi, 2008).
Glycerol Carbonate Synthesis
Another scientific application related to 1-Stearoyl-rac-glycerol-d5 involves the synthesis of glycerol carbonate, an important chemical for green chemistry and biobased products. Glycerol, derived from biodiesel production, offers a sustainable pathway for synthesizing glycerol carbonate, highlighting the environmental benefits of utilizing by-products from the biodiesel industry. This approach demonstrates the role of 1-Stearoyl-rac-glycerol-d5 related compounds in developing eco-friendly and sustainable chemical processes (de Caro et al., 2019).
Propriétés
Numéro CAS |
1432065-28-5 |
|---|---|
Nom du produit |
1-Stearoyl-rac-glycerol-d5 |
Formule moléculaire |
C21H42O4 |
Poids moléculaire |
363.594 |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octadecanoate |
InChI |
InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i18D2,19D2,20D |
Clé InChI |
VBICKXHEKHSIBG-UITAJUKKSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |
Synonymes |
Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5; 1-Monostearin-d5; (+/-)-2,3-Dihydroxypropyl Octadecanoate-d5; 1-Glyceryl Stearate-d5; 1-Monooctadecanoylglycerol-d5; Aldo 33-d5; Aldo 75-d5; Aldo MSD-d5; NSC 3875-d5; Sandin EU-d5; Stearic Acid α-Monog |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



